8-Bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine Shows 15-Fold Higher Potency Against CDK2 Than the Non-Halogenated Parent
In a direct head-to-head enzymatic assay measuring CDK2/cyclin E inhibition (IC50), 8-bromo-7-chloro-2-methoxy-3-methyl-1,5-naphthyridine exhibited an IC50 of 0.08 µM, whereas the non-halogenated analog 2-methoxy-3-methyl-1,5-naphthyridine showed an IC50 of 1.2 µM, representing a 15-fold potency advantage [1]. The dihalogenated compound also outperformed the 8-bromo singly halogenated analog (IC50 = 0.35 µM) and the 7-chloro singly halogenated analog (IC50 = 0.42 µM) [1].
| Evidence Dimension | CDK2/cyclin E inhibition (IC50) |
|---|---|
| Target Compound Data | 0.08 µM |
| Comparator Or Baseline | 2-Methoxy-3-methyl-1,5-naphthyridine: 1.2 µM; 8-bromo-2-methoxy-3-methyl-1,5-naphthyridine: 0.35 µM; 7-chloro-2-methoxy-3-methyl-1,5-naphthyridine: 0.42 µM |
| Quantified Difference | 15-fold lower IC50 vs. non-halogenated; 4.4-fold vs. 8-bromo; 5.3-fold vs. 7-chloro |
| Conditions | Enzymatic assay with recombinant CDK2/cyclin E, ATP concentration at Km (10 µM), 30 min incubation at 25°C |
Why This Matters
For researchers requiring high CDK2 inhibition at low compound concentrations, this dihalogenated derivative minimizes off-target effects from high dosing and reduces material consumption per assay.
- [1] Krystof, V.; et al. Structure-activity relationship of 1,5-naphthyridine-based CDK inhibitors: The role of halogen substitution. Eur. J. Med. Chem. 2011, 46, 4289-4299. View Source
